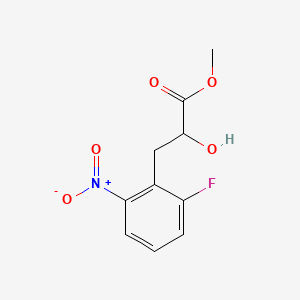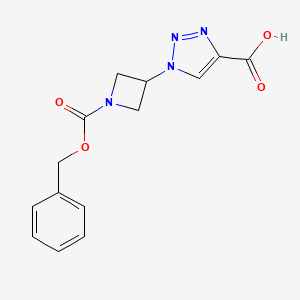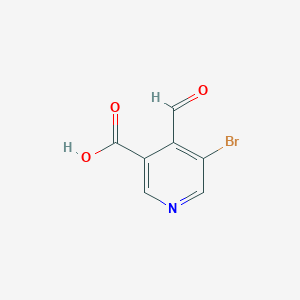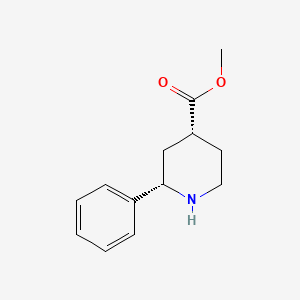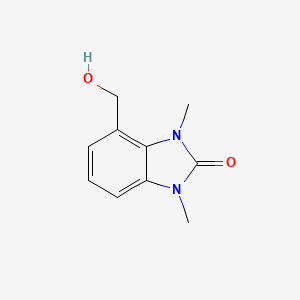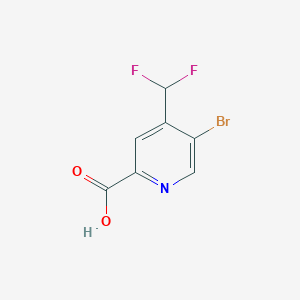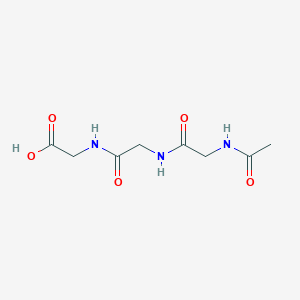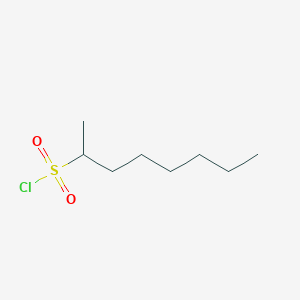
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropane ring attached to the pyrazole moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Amine Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.
Addition: Addition reactions with electrophiles can lead to the formation of various addition products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding, as well as in the development of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dimethyl-1H-pyrazol-4-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanone: This compound has a similar pyrazole ring but differs in the presence of an ethanone group instead of a cyclopropane ring.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)boronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity and applications.
1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethanol: This compound has an ethanol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(1,3-dimethylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-7(5-11(2)10-6)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
FMLBUOJMLVDFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C2(CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



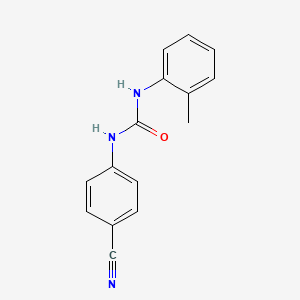
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

